molecular formula C11H16N2 B144857 (R)-2-Benzylpiperazine CAS No. 131288-11-4

(R)-2-Benzylpiperazine

Cat. No.: B144857
CAS No.: 131288-11-4
M. Wt: 176.26 g/mol
InChI Key: RITMXTLCKYLIKW-LLVKDONJSA-N
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Description

(R)-2-Benzylpiperazine is a chiral compound belonging to the piperazine family, characterized by a benzyl group attached to the nitrogen atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-Benzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(R)-2-Benzylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzylpiperazine N-oxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation: Benzylpiperazine N-oxide.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including its role as a central nervous system stimulant.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (R)-2-Benzylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters like dopamine and serotonin, thereby influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Benzylpiperazine: The enantiomer of (R)-2-Benzylpiperazine, differing in its spatial configuration.

    N-Benzylpiperazine: A non-chiral analog with similar chemical properties but lacking the chiral center.

    1-Benzylpiperazine: Another structural isomer with the benzyl group attached to a different nitrogen atom in the piperazine ring.

Uniqueness

This compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other structural isomers. This chiral specificity can be crucial in medicinal chemistry, where the enantiomeric form of a compound can significantly impact its pharmacological profile.

Properties

IUPAC Name

(2R)-2-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMXTLCKYLIKW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595362
Record name (2R)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131288-11-4
Record name (2R)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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